p-Aminohippuric acid

Description

Aminohippuric acid has been reported in Brassica napus and Daphnia magna with data available.

AMINOHIPPURIC ACID is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

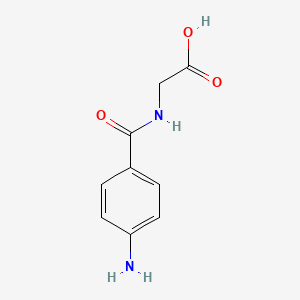

The glycine amide of 4-aminobenzoic acid. Its sodium salt is used as a diagnostic aid to measure effective renal plasma flow (ERPF) and excretory capacity.

Properties

IUPAC Name |

2-[(4-aminobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMNQINEKMPTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022590 | |

| Record name | Aminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline], Solid | |

| Record name | p-Aminohippuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminohippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/, 1 G SOL IN 45 ML WATER, SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL, PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP, For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page., 13 mg/mL | |

| Record name | Aminohippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-AMINOHIPPURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminohippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | p-Aminohippuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM HOT WATER, PRISMS FROM WATER, WHITE, CRYSTALLINE POWDER | |

CAS No. |

61-78-9, 94-16-6 | |

| Record name | p-Aminohippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminohippuric acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminohippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminohippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminohippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminohippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(4-aminobenzoyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminohippuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-aminohippurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79XT83BJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-AMINOHIPPURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminohippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199-200 °C, 198-199 °C, 198.5 °C | |

| Record name | Aminohippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-AMINOHIPPURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminohippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of p-Aminohippuric Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of p-aminohippuric acid (PAH) for research purposes. This document outlines a reliable synthetic route, detailed experimental protocols, and robust purification methods to obtain high-purity PAH suitable for scientific investigation.

Introduction

This compound (PAH), also known as 4-aminohippuric acid, is an amide derivative of the amino acid glycine (B1666218) and p-aminobenzoic acid.[1] It is widely utilized as a diagnostic agent in renal physiology to measure the effective renal plasma flow (ERPF) due to its efficient secretion by the renal tubules.[2] For research applications, a consistent and high-purity source of PAH is essential. This guide details a two-step synthetic pathway followed by a purification protocol to yield research-grade PAH.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the acylation of glycine with p-nitrobenzoyl chloride to form p-nitrohippuric acid. This reaction is a variation of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct.[3][4] The second step is the reduction of the nitro group of p-nitrohippuric acid to an amine, yielding the final product, this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting materials and the final product is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Glycine | C₂H₅NO₂ | 75.07 | 240 (dec.) | Water |

| p-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 71-74 | Reacts with water, soluble in organic solvents |

| p-Nitrohippuric acid | C₉H₈N₂O₅ | 224.17 | 190-193 | Slightly soluble in water |

| This compound | C₉H₁₀N₂O₃ | 194.19 | 199-200 (dec.) | Soluble in water, alcohol, and acetone.[1] |

Synthesis Pathway

The overall synthetic pathway is illustrated below. The first step is the formation of an amide bond between glycine and p-nitrobenzoyl chloride. The subsequent step involves the reduction of the aromatic nitro group.

References

An In-depth Technical Guide to the Chemical Properties and Stability of p-Aminohippuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of p-Aminohippuric acid (PAH). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and an understanding of the molecule's stability profile.

Chemical Properties of this compound

This compound (PAH) is an N-acylglycine and a derivative of hippuric acid.[1][2][3] It is primarily used as a diagnostic agent to measure renal plasma flow.[1][2][3]

General and Physical Properties

PAH is a white to off-white crystalline powder.[2] It is known to discolor upon exposure to light.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(4-aminobenzoyl)amino]acetic acid | [2] |

| Synonyms | 4-Aminohippuric acid, N-(4-Aminobenzoyl)glycine, PAH | [2][3] |

| Chemical Formula | C₉H₁₀N₂O₃ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| Melting Point | 199-200 °C (with decomposition) | [2][4] |

| Boiling Point | Not applicable (decomposes) | [4] |

| pKa | 3.61 (for the conjugate acid of the sodium salt) | |

| logP | -0.9 | [2] |

Solubility

The solubility of this compound in various solvents is detailed below.

| Solvent | Solubility | Source(s) |

| Water | Soluble (sodium salt) | [2][5] |

| Alcohol | Soluble | [2][5] |

| Chloroform | Soluble | [2][5] |

| Benzene | Soluble | [2][5] |

| Acetone | Soluble | [2][5] |

| Ether | Practically insoluble | [2][5] |

| Carbon Tetrachloride | Practically insoluble | [2][5] |

Chemical Stability of this compound

Understanding the chemical stability of PAH is crucial for its formulation, storage, and analytical development.

Stability Profile

PAH is sensitive to light and will discolor upon exposure.[2] In solution, its stability is pH-dependent. A 1% solution of its sodium salt at pH 7 has been found to be stable for one week at 80°C. However, it is known to decompose in acidic and alkaline solutions.

Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Based on the structure of PAH, which contains an amide linkage, an aromatic amine, and a carboxylic acid, the following degradation pathways are anticipated under stress conditions.

-

Hydrolysis: Under acidic or basic conditions, the amide bond in PAH is susceptible to hydrolysis, which would yield p-aminobenzoic acid and glycine.[1][6][7]

-

Oxidation: The aromatic amine group is prone to oxidation, potentially forming N-oxide derivatives or colored quinone-imine compounds.[8]

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of colored degradation products, such as azo compounds, resulting from the reaction of the aromatic amine.[8]

Experimental Protocols

The following section outlines detailed methodologies for key experiments related to the chemical properties and stability of this compound.

Determination of Melting Point

Objective: To determine the melting point of this compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered and dried PAH is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially.

-

The heating rate is reduced to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the sample is completely liquid (completion) are recorded as the melting range. Due to decomposition, darkening of the sample may be observed.

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of PAH is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of PAH in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Forced Degradation Studies and Stability-Indicating HPLC Method

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Workflow:

Methodology:

-

Preparation of Stock Solution: A stock solution of PAH (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or water).

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and heated at 60-80 °C for a specified time. The sample is then neutralized.

-

Base Hydrolysis: The stock solution is treated with 0.1 N NaOH and kept at room temperature or heated at 60-80 °C for a specified time. The sample is then neutralized.

-

Oxidative Degradation: The stock solution is treated with 3-30% hydrogen peroxide and kept at room temperature for a specified time.

-

Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample is kept in the dark.

-

Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 80-100 °C).

-

-

HPLC Analysis:

-

Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used.

-

Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.

-

Detection: UV detection at a wavelength where PAH and its potential degradation products absorb (e.g., around 254 nm or 280 nm).

-

Procedure: The stressed samples are injected into the HPLC system, and the chromatograms are recorded. The method is optimized to achieve good resolution between the parent PAH peak and any degradation product peaks.

-

-

Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[9][10]

This guide provides a foundational understanding of the chemical properties and stability of this compound. The experimental protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminohippuric acid - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. altabrisagroup.com [altabrisagroup.com]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the Renal Tubular Secretion of p-Aminohippuric Acid

Introduction

Para-aminohippuric acid (PAH), a derivative of hippuric acid, is an organic anion not found endogenously in humans.[1] Its physiological significance lies in its utility as a diagnostic agent for measuring effective renal plasma flow (ERPF).[1][2] At low plasma concentrations, PAH is almost completely cleared from the blood in a single pass through the kidneys, with a renal extraction ratio of approximately 0.92 in healthy individuals.[1][2] This efficient clearance is accomplished by a combination of glomerular filtration and, more significantly, active tubular secretion by the proximal tubule cells.[3][4]

The mechanism of PAH secretion is a classic model for understanding how the kidney handles a wide range of organic anions, including many drugs, metabolites, and toxins.[5][6] A thorough understanding of this pathway is critical for drug development, as competition for these transporters is a major source of drug-drug interactions (DDIs) and can be a factor in drug-induced nephrotoxicity.[5][7] This guide provides a detailed examination of the molecular machinery, regulatory pathways, and experimental methodologies central to the renal tubular secretion of PAH.

The Core Mechanism of PAH Secretion

The transepithelial secretion of PAH from the blood into the tubular lumen is a two-step process involving distinct transport systems on the basolateral (blood-facing) and apical (lumen-facing) membranes of the renal proximal tubule epithelial cells.[3][6] The process is a form of tertiary active transport, ultimately driven by the Na+/K+-ATPase pump.

Basolateral Uptake: The Rate-Limiting Step

The initial and rate-limiting step is the uptake of PAH from the peritubular capillaries (blood) into the cytoplasm of the proximal tubule cell.[8] This movement occurs against an electrochemical gradient and is primarily mediated by Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8) .[7][9]

The mechanism involves three key transporters located on the basolateral membrane:

-

Na+/K+-ATPase: This primary active transporter pumps Na+ out of the cell, establishing a low intracellular Na+ concentration and maintaining the cell's negative membrane potential.

-

Sodium-Dicarboxylate Cotransporter 3 (NaDC3/SLC13A3): This transporter utilizes the favorable Na+ gradient created by the Na+/K+-ATPase to move dicarboxylates, such as α-ketoglutarate (α-KG), from the blood into the cell, leading to an accumulation of intracellular α-KG.[6][9]

-

OAT1 and OAT3: These transporters function as organic anion/dicarboxylate exchangers. They harness the outwardly directed gradient of intracellular α-KG to drive the uptake of PAH and other organic anions from the blood into the cell.[5][6][9]

This indirect coupling of PAH uptake to the Na+ gradient is the hallmark of tertiary active transport.[9]

Caption: Tertiary active transport of PAH in a renal proximal tubule cell.

Apical Efflux

Once inside the cell, PAH is transported across the apical membrane into the tubular lumen. This process is less well-characterized than basolateral uptake but is thought to be mediated by transporters such as Multidrug Resistance-Associated Proteins (MRPs), specifically MRP2 and MRP4.[3] This efflux step moves PAH out of the cell and into the urine for excretion.

Kinetics of PAH Transport

The transporters involved in PAH secretion are saturable, meaning there is a maximum rate of transport (Tm) that can be achieved.[4] When the plasma concentration of PAH is low, secretion is highly efficient. However, as plasma concentrations rise, the transporters become saturated, and the rate of secretion reaches its maximum.[4] The affinity of a transporter for its substrate is described by the Michaelis-Menten constant (Km). A lower Km value indicates a higher affinity.

Table 1: Kinetic Parameters of Organic Anion Transport in Human Kidney

| Substrate | Transporter(s) | Km (μM) | Experimental System |

|---|---|---|---|

| p-Aminohippurate (B12120003) (PAH) | OAT1 / OAT3 | 31 - 48 | Human Kidney Slices |

| Benzylpenicillin (PCG) | OAT3 | 14 - 90 | Human Kidney Slices |

| Estrone Sulfate (ES) | OAT3 | 9.2 - 11 | Human Kidney Slices |

| Dehydroepiandrosterone Sulfate (DHEAS) | OAT3 (high-affinity) | 2.2 - 3.9 | Human Kidney Slices |

| 2,4-Dichlorophenoxyacetate (2,4-D) | OAT1 | 0.73 - 4.9 | Human Kidney Slices |

Data sourced from a study characterizing organic anion uptake in human kidney slices.[10]

Regulation of PAH Secretion

The expression and function of OAT1 and OAT3 are not static; they are regulated by a complex network of signaling pathways. This regulation allows the kidney to adapt to varying physiological demands and is a key area of research for understanding kidney disease and drug disposition.

Key regulatory pathways include:

-

Protein Kinase C (PKC): Activation of PKC has been shown to reduce OAT1 and OAT3 function.[11]

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: Growth factors like Insulin-like Growth Factor 1 (IGF-1) and Hepatocyte Growth Factor (HGF) can activate the PI3K/AKT pathway, leading to increased expression of OAT1 and OAT3.[12][13]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) is involved in regulating OAT1 and OAT3 expression in response to various stimuli, such as cytokines.[12][13] For example, Epidermal Growth Factor (EGF) regulates OAT1 via the ERK pathway.[12][13]

-

Phosphorylation/Dephosphorylation: The activity of OATs can be directly modulated by phosphorylation. Increased phosphorylation of OAT1 has been correlated with inhibited PAH transport.[11] Conversely, serine/threonine phosphatases play a role in maintaining OAT activity.[14]

Caption: Key signaling pathways regulating OAT1 and OAT3 expression and function.

Experimental Protocols and Methodologies

Studying the mechanism of PAH secretion requires specialized in vitro and in vivo techniques. These methods allow researchers to isolate specific transport processes and investigate the effects of new chemical entities (NCEs).

In Vitro Model: Kidney Slice Uptake Assay

This technique uses thin slices of renal cortex to measure the activity of basolateral transporters in a relatively intact tissue environment.

Protocol Outline:

-

Tissue Preparation: Kidneys are harvested from an appropriate animal model (e.g., rabbit, rat). The renal cortex is isolated and cut into thin, uniform slices (typically 0.4-0.5 mm) using a microtome.

-

Pre-incubation: Slices are pre-incubated in an oxygenated physiological buffer (e.g., Krebs-Ringer) at a controlled temperature (e.g., 25°C or 37°C) to allow them to equilibrate.

-

Uptake Measurement: Slices are transferred to a fresh buffer containing radiolabeled [3H]PAH at a known concentration. To test for inhibition, NCEs or known inhibitors (e.g., probenecid) are included in this buffer. The incubation proceeds for a short, defined period (e.g., 30 seconds to several minutes) to measure the initial rate of uptake.

-

Washing: The uptake reaction is stopped by rapidly removing the slices and washing them in ice-cold buffer to remove extracellular [3H]PAH.

-

Analysis: The slices are dissolved (lysed), and the amount of intracellular [3H]PAH is quantified using liquid scintillation counting. Protein content is also measured to normalize the uptake data.

-

Data Interpretation: The rate of PAH accumulation in the slices reflects the activity of basolateral transporters like OAT1 and OAT3. A reduction in uptake in the presence of a test compound indicates inhibition.

Caption: Experimental workflow for a typical kidney slice uptake assay.

Other Key Experimental Models

-

Isolated Perfused Tubules: This technique involves microdissecting individual proximal tubule segments (e.g., S2 segments) and perfusing them, allowing for separate investigation of basolateral and apical transport processes.[14]

-

Basolateral Membrane Vesicles (BLMVs): BLMVs are purified vesicles derived from the basolateral membranes of proximal tubule cells. They are used to study transport kinetics in the absence of cellular metabolism and other confounding factors.[15] Transport is typically driven by creating artificial ion gradients across the vesicle membrane.

-

Cell Culture Models: Immortalized cell lines, such as the opossum kidney (OK) cell line, or primary cultures of human tubular cells can be grown as polarized monolayers on permeable supports.[16][17] This system allows for the measurement of vectorial transport (from the basolateral to the apical compartment) and is highly valuable for screening studies.

Pharmacological and Clinical Relevance

The OAT system, with PAH as its model substrate, is a critical determinant of the pharmacokinetics and safety profile of many drugs.

-

Drug-Drug Interactions (DDIs): Co-administration of drugs that are substrates for OAT1/OAT3 can lead to competition for secretion.[9] For example, the classic inhibitor probenecid (B1678239) was historically used to prolong the half-life of penicillin by blocking its renal secretion.[5] Many clinically relevant drugs, including NSAIDs, antivirals (tenofovir), and methotrexate, are OAT substrates, making this pathway a key consideration in polypharmacy.[5][9]

-

Nephrotoxicity: The accumulation of certain drugs or their metabolites within proximal tubule cells via OATs can lead to cellular injury and nephrotoxicity.[7] Understanding a new drug's interaction with OAT1 and OAT3 is therefore a crucial step in preclinical safety assessment.

-

Pathophysiology: In conditions like ischemic acute renal failure, the expression of OAT1 and OAT3 is downregulated.[8] This downregulation impairs the kidney's ability to secrete PAH and other organic anions, which can contribute to the accumulation of uremic toxins and alter the disposition of renally cleared drugs.[5][8]

References

- 1. Aminohippuric acid - Wikipedia [en.wikipedia.org]

- 2. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten | MDPI [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OAT3 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 10. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Involvement of protein phosphatases in differential regulation of renal proximal tubular PAH and sodium-dependent dicarboxylate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Coupled transport of p-aminohippurate by rat kidney basolateral membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. p-Aminohippurate transport in apical and basolateral membranes of the OK kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Gatekeepers: A Technical Guide to p-Aminohippuric Acid's Interaction with Organic Anion Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Aminohippuric acid (PAH), a derivative of hippuric acid, is a classic substrate used to investigate the function of organic anion transporters (OATs). These transporters, primarily members of the solute carrier 22A (SLC22A) family, are crucial for the secretion and clearance of a wide array of endogenous and exogenous substances, including many pharmaceutical drugs.[1] The renal clearance of PAH is a key metric in nephrology, used to estimate renal plasma flow due to its efficient extraction from the blood by the kidneys.[1][2] This efficiency is almost entirely mediated by OATs located on the basolateral membrane of renal proximal tubule cells.[1][3] Understanding the intricate interactions between PAH and OATs is fundamental for predicting drug-drug interactions, assessing renal toxicity, and developing novel therapeutics. This technical guide provides an in-depth analysis of these interactions, complete with quantitative data, detailed experimental protocols, and visual workflows.

Core Mechanism of PAH Transport

The renal secretion of PAH is a two-step process involving uptake from the blood into the proximal tubule cells, followed by its release into the tubular lumen. The initial and rate-limiting step, the uptake across the basolateral membrane, is predominantly mediated by OAT1 (SLC22A6) and, to a lesser extent, OAT3 (SLC22A8).[1][4] This process is a form of tertiary active transport. It is driven by an outwardly directed dicarboxylate gradient, which is maintained by a sodium-dicarboxylate cotransporter powered by the Na+/K+-ATPase pump.[1][5] OAT1 and OAT3 exchange intracellular dicarboxylates (like α-ketoglutarate) for extracellular organic anions such as PAH.[1]

Quantitative Analysis of PAH-OAT Interactions

The affinity and transport capacity of PAH for different OATs have been characterized across various species and experimental systems. The Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal transport velocity (Vmax), and the inhibition constant (Ki) are critical parameters in these studies.

Table 1: Kinetic Parameters for PAH Transport by OAT1

| Species/System | Km (µM) | Vmax (pmol/mg/min) | Reference(s) |

| Human (hOAT1) in COS-7 Cells | 112.7 | 356.7 (per 3 min) | [5] |

| Human (hOAT1) in Kidney Slices | 31 - 48 | Not Specified | [6] |

| Human (hOAT1) | 4 - 15 | Not Specified | [1] |

| Rat (rOAT1) | 14 - 70 | Not Specified | [1] |

| Mouse (mOAT1) in CHO Cells | 13.0 ± 3.3 | Not Specified | [7] |

| Rabbit (rbOAT1) in Proximal Tubules | ~110 | ~6.5 (pmol/min/nl) | [8] |

| Rabbit (rbOAT1) | 20 | Not Specified | [9] |

| Flounder (fOAT1) | 21 | Not Specified | [1] |

Table 2: Kinetic Parameters for PAH Interaction with OAT3

| Species/System | Interaction Type | Constant (µM) | Reference(s) |

| Rabbit (rbOAT3) | Weak Interaction (IC50) | > 1000 | [9] |

Note: OAT3 generally exhibits a much lower affinity for PAH compared to OAT1. Estrone sulfate (B86663) (ES) is often used as a prototypical high-affinity substrate for OAT3.[9]

Table 3: Inhibition Constants (Ki) of Compounds on OAT-mediated PAH Transport

| Inhibitor | Transporter | Species/System | Ki (µM) | Reference(s) |

| Probenecid (B1678239) | OAT1 | Rabbit Proximal Tubules | ~13 - 15 | [8] |

| Probenecid | OAT1 | Human Kidney Slices | 18.6 ± 5.1 (for adefovir) | [10] |

| Quinapril (B1585795) | OAT | Rabbit Renal Vesicles | ~20 | [11] |

| Ibuprofen | OAT1 | Xenopus laevis Oocytes | ~2 - 10 | [12] |

| Indomethacin | OAT1 | Xenopus laevis Oocytes | ~2 - 10 | [12] |

| Salicylate | OAT1 | Xenopus laevis Oocytes | ~300 - 400 | [12] |

Signaling Pathways Regulating OAT Function

The activity of OAT1 and OAT3 is not static; it is dynamically regulated by various signaling pathways, primarily through post-translational modifications that affect transporter trafficking and stability at the plasma membrane. Protein Kinase C (PKC) is a key regulator.

Activation of conventional PKC isoforms, for instance by phorbol (B1677699) esters (PMA) or angiotensin II, leads to the downregulation of OAT1 and OAT3 activity.[13][14] This occurs via a decrease in the maximal transport velocity (Vmax) without a significant change in substrate affinity (Km), suggesting a reduction in the number of active transporters at the cell surface.[5][14] The mechanism involves the internalization of the transporters from the plasma membrane.[15][16] For OAT1, PKC activation enhances the phosphorylation of the E3 ubiquitin ligase Nedd4-2, which then increases OAT1 ubiquitination, leading to its internalization.[15][16]

Conversely, activation of atypical PKCζ has been shown to up-regulate both OAT1 and OAT3 function, likely by promoting the trafficking of transporters to the plasma membrane.[17] Other kinases, such as Protein Kinase A (PKA), can also stimulate OAT3 activity.[13]

Experimental Protocols

Characterizing the interaction between PAH and OATs typically involves in vitro uptake assays using cell lines or Xenopus oocytes that are engineered to express a specific transporter.

Protocol 1: OAT1-Mediated [³H]-PAH Uptake Assay in HEK293 Cells

This protocol describes a method to measure the uptake of radiolabeled PAH in Human Embryonic Kidney 293 (HEK293) cells stably expressing human OAT1 (hOAT1).

I. Materials and Reagents:

-

HEK293 cells stably transfected with hOAT1 (and mock-transfected control cells)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

-

[³H]-p-Aminohippuric acid ([³H]-PAH)

-

Unlabeled PAH

-

Probenecid (as an inhibitor control)

-

Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

-

Scintillation cocktail and vials

-

24-well cell culture plates

II. Cell Culture and Seeding:

-

Culture the hOAT1-HEK293 and mock-HEK293 cells in standard culture medium at 37°C and 5% CO₂.

-

Seed the cells into 24-well plates at a density that allows them to reach ~90-95% confluency on the day of the experiment. Typically, this takes 24-48 hours.

III. Uptake Assay Procedure:

-

On the day of the experiment, aspirate the culture medium from all wells.

-

Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) HBSS.

-

Pre-incubate the cells in 0.5 mL of HBSS for 10-15 minutes at 37°C to deplete intracellular dicarboxylates and establish temperature equilibrium.

-

Prepare the uptake solution: Dilute [³H]-PAH and any test inhibitors (like unlabeled PAH for Km determination or probenecid for Ki) to their final concentrations in pre-warmed HBSS.

-

To initiate the uptake, aspirate the pre-incubation buffer and add 0.5 mL of the uptake solution to each well. Start a timer.

-

To terminate the transport, aspirate the uptake solution at the designated time point (e.g., 2 minutes).

-

Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radioactivity.

-

Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.

-

Transfer the lysate from each well into a scintillation vial.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

In parallel wells, determine the total protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein/min).

IV. Data Analysis:

-

Net Uptake: Subtract the uptake in mock-transfected cells from the uptake in OAT1-expressing cells.

-

Kinetic Parameters: For Km and Vmax determination, measure uptake across a range of PAH concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Inhibition: To determine the IC₅₀ and Ki of an inhibitor, measure the uptake of a fixed concentration of [³H]-PAH in the presence of varying concentrations of the inhibitor.

Protocol 2: OAT1 Characterization using Xenopus laevis Oocytes

Xenopus laevis oocytes are a robust system for expressing and characterizing transporters due to their large size and low endogenous transporter activity.[19][20]

I. Materials and Reagents:

-

Xenopus laevis frogs

-

Oocyte isolation and culture solutions (e.g., OR-2, ND96)

-

Collagenase type II

-

cRNA for hOAT1 (synthesized via in vitro transcription)

-

Microinjection apparatus

-

[³H]-PAH and other relevant compounds

-

Scintillation supplies

II. Oocyte Preparation and Injection:

-

Surgically harvest oocytes from an anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate them (remove the surrounding follicular cell layer).

-

Select healthy, mature (stage V-VI) oocytes for injection.

-

Microinject each oocyte with ~50 nL of hOAT1 cRNA solution (or water for control oocytes).

-

Incubate the injected oocytes in ND96 buffer at 18°C for 3-5 days to allow for transporter expression.

III. Oocyte Uptake Assay:

-

On the day of the experiment, place groups of oocytes (e.g., 5-10 per condition) into wells of a multi-well plate.

-

Wash the oocytes with ND96 buffer.

-

Initiate uptake by replacing the buffer with ND96 containing [³H]-PAH and any test compounds.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

-

Terminate the uptake by removing the radioactive solution and washing the oocytes multiple times with ice-cold ND96 buffer.

-

Place individual oocytes into scintillation vials.

-

Lyse the oocytes (e.g., with 10% SDS) and add scintillation cocktail.

-

Measure radioactivity and calculate the uptake rate (pmol/oocyte/hour).

Conclusion

This compound remains an indispensable tool for probing the function of organic anion transporters, particularly OAT1. Its interaction with these transporters is characterized by high affinity and capacity, making it a sensitive substrate for kinetic and inhibition studies. The regulation of OAT activity by complex signaling networks, such as the PKC pathway, adds a critical layer of complexity that impacts renal drug handling. The detailed protocols provided herein offer a standardized framework for researchers to quantitatively assess these interactions, facilitating the discovery and development of safer and more effective drugs. A thorough understanding of the molecular mechanisms governing PAH transport is essential for predicting and mitigating adverse drug reactions and for optimizing therapies that target or are affected by renal clearance pathways.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. grokipedia.com [grokipedia.com]

- 3. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]

- 4. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Anion Transporter OAT1 Undergoes Constitutive and Protein Kinase C-regulated Trafficking through a Dynamin- and Clathrin-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative contribution of OAT and OCT transporters to organic electrolyte transport in rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Competitive inhibition of p-aminohippurate transport by quinapril in rabbit renal basolateral membrane vesicles [pubmed.ncbi.nlm.nih.gov]

- 12. Transport properties of nonsteroidal anti-inflammatory drugs by organic anion transporter 1 expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of human organic anion transporter 1 by ANG II: involvement of protein kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchwithrutgers.com [researchwithrutgers.com]

- 16. Protein kinase C regulates organic anion transporter 1 through phosphorylating ubiquitin ligase Nedd4–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of Protein Kinase Cζ Increases OAT1 (SLC22A6)- and OAT3 (SLC22A8)-mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Using Xenopus laevis Oocytes to Functionally Characterize Plant Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endogenous transport systems in the Xenopus laevis oocyte plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundation of Modern Nephrology: An In-depth Guide to Early p-Aminohippuric Acid Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the seminal early research on p-Aminohippuric acid (PAH) that revolutionized the understanding of renal physiology. Spearheaded by the pioneering work of Homer W. Smith and his colleagues in the 1940s, the use of PAH to measure renal plasma flow and tubular secretory capacity provided a non-invasive window into the workings of the kidney, laying the groundwork for decades of nephrological research and drug development. This document provides a detailed account of the core principles, experimental methodologies, and foundational data from this critical period.

Core Principles: The Fick Principle and Renal Clearance

The utility of PAH in renal physiology is rooted in the Fick principle , which states that the blood flow to an organ can be calculated by measuring the rate at which a substance is taken up by the organ, and the concentration of that substance in the arterial blood entering and venous blood leaving the organ.[1][2]

For the kidneys, this principle is adapted to measure renal plasma flow (RPF) . The key insight was to find a substance that is almost completely removed from the blood in a single pass through the kidneys.[3][4] After extensive comparison of various hippuric acid derivatives, this compound was identified as the ideal agent.[3]

PAH is both freely filtered by the glomerulus and actively secreted by the proximal tubules.[5] At low plasma concentrations (typically 1-2 mg/100 mL), the extraction of PAH from the renal arterial blood is nearly complete, with an extraction ratio of approximately 90-92%.[5][6][7] This high extraction efficiency means that the concentration of PAH in the renal venous blood is close to zero. Consequently, the measurement of renal venous blood, an invasive procedure, could be omitted for most applications.

This simplification gives rise to the concept of effective renal plasma flow (ERPF) , which is calculated using the standard clearance formula:

ERPF = (UPAH x V) / PPAH

Where:

-

UPAH is the concentration of PAH in the urine.

-

V is the urine flow rate (in mL/min).

-

PPAH is the concentration of PAH in peripheral venous (taken to be arterial) plasma.

This clearance value represents the volume of plasma that is completely "cleared" of PAH per unit of time and provides a very close approximation of the true renal plasma flow.[5][8]

Experimental Protocols

The early experiments for determining PAH clearance were designed to achieve a steady-state plasma concentration of the substance, allowing for reliable and reproducible measurements. The protocols developed by Smith and his contemporaries became the standard for renal function studies for many years.[1][3]

Measurement of Effective Renal Plasma Flow (ERPF)

This protocol aims to maintain a low plasma PAH concentration to ensure maximal extraction by the kidneys.

-

Subject Preparation: Subjects were typically hydrated to ensure adequate urine flow. An oral water load of 10 ml/kg body weight was often administered, followed by smaller hourly ingestions to maintain a steady state.

-

Priming Dose: To quickly achieve the desired plasma concentration, a priming (or loading) dose of PAH was administered intravenously. A common priming dose was 6 to 10 mg/kg of body weight.[5][8]

-

Sustaining Infusion: Immediately following the priming dose, a continuous intravenous infusion of PAH was started to maintain a constant plasma concentration, typically between 10 and 20 µg/mL (1-2 mg/100 mL).[5][8]

-

Sample Collection:

-

Urine: Urine was collected over precisely timed intervals. The bladder was often emptied at the beginning of the study, and subsequent samples were collected, sometimes via catheterization, to ensure complete collection for each period. The volume of each urine sample was accurately measured.

-

Blood: Blood samples were drawn from a peripheral vein (e.g., antecubital vein) at the midpoint of each urine collection period. This plasma sample was assumed to represent the arterial concentration of PAH during that interval. Samples were treated with an anticoagulant like heparin.

-

Measurement of Tubular Transport Maximum (TmPAH)

To measure the maximal secretory capacity of the renal tubules, the transport mechanism for PAH must be saturated. This was achieved by significantly increasing the plasma concentration of PAH.

-

High-Dose Infusion: Following a priming dose, a sustaining infusion was administered at a much higher rate to achieve plasma PAH concentrations of 40-60 mg/100 mL.[5]

-

Simultaneous GFR Measurement: Because PAH is also filtered at the glomerulus, the amount of PAH that is secreted must be distinguished from the amount that is filtered. Therefore, the glomerular filtration rate (GFR) was measured simultaneously using a substance that is freely filtered but not secreted or reabsorbed, such as inulin.

-

Calculation of TmPAH: The total amount of PAH excreted in the urine is the sum of the filtered and secreted amounts.

-

Filtered Load = GFR x PPAH

-

Total Excreted = UPAH x V

-

TmPAH (Secreted Amount) = (UPAH x V) - (GFR x PPAH)

-

The normal TmPAH in healthy adults is approximately 80-90 mg/min.[8] This value was considered an index of the functional tubular excretory mass.[3]

Mandatory Visualizations

Caption: Experimental workflow for the determination of Effective Renal Plasma Flow (ERPF) using PAH.

Caption: Application of the Fick principle to PAH clearance for measuring renal plasma flow.

Analytical Methodology: The Bratton-Marshall Reaction

A significant advantage of PAH was the relative ease and reliability of its measurement in biological fluids compared to other substances like Diodrast.[3] The analytical method used was an adaptation of the Bratton-Marshall method , originally developed for determining sulfonamide concentrations.[9] This colorimetric assay is based on the diazotization of the primary aromatic amine group on PAH.

Principle of the Method

The method involves a three-step chemical reaction:

-

Diazotization: The primary aromatic amine group of PAH reacts with sodium nitrite (B80452) (NaNO₂) in an acidic medium (hydrochloric acid) to form a diazonium salt.

-

Removal of Excess Nitrite: Any excess sodium nitrite that could interfere with the next step is neutralized by adding ammonium (B1175870) sulfamate (B1201201).

-

Coupling: The diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, intensely colored azo dye.

The intensity of the resulting magenta color is proportional to the concentration of PAH in the sample and is measured using a spectrophotometer (typically at a wavelength of 545 nm).

Detailed Protocol for Plasma and Urine Samples

The following is a generalized protocol based on the descriptions from the early literature:

-

Sample Preparation (Plasma):

-

Plasma proteins interfere with the reaction and must be removed. A sample of plasma was deproteinized by adding a precipitating agent, such as a cadmium sulfate (B86663) solution followed by sodium hydroxide, or trichloroacetic acid.

-

The mixture was centrifuged, and the clear supernatant was used for the analysis.

-

-

Sample Preparation (Urine):

-

Urine samples, containing high concentrations of PAH, were diluted with distilled water to bring the concentration into the measurable range of the assay.

-

-

Color Development:

-

To a measured volume of the protein-free filtrate (from plasma) or diluted urine, hydrochloric acid was added to acidify the sample.

-

A solution of sodium nitrite (e.g., 0.1%) was added, and the mixture was allowed to stand for a few minutes (e.g., 3 minutes) to allow for complete diazotization.

-

An ammonium sulfamate solution (e.g., 0.5%) was then added to quench the excess nitrous acid.

-

Finally, the NED coupling reagent (e.g., 0.1%) was added, and the solution was mixed. Color development is rapid.

-

-

Measurement:

-

The absorbance of the resulting colored solution was read in a spectrophotometer against a reagent blank.

-

The concentration of PAH was determined by comparing the absorbance to a standard curve prepared with known concentrations of PAH.

-

Quantitative Data from Early Studies

The data generated from these early studies established the normal ranges for renal hemodynamics and tubular function that are still referenced today. The following tables summarize representative data adapted from the seminal publications.

Table 1: Representative ERPF and GFR Data in Healthy Subjects

| Subject | PPAH (mg/100 mL) | UPAH (mg/100 mL) | V (mL/min) | ERPF (CPAH) (mL/min) | GFR (CInulin) (mL/min) | Filtration Fraction (FF) |

| 1 | 1.8 | 350 | 3.5 | 681 | 125 | 0.18 |

| 2 | 2.1 | 420 | 2.9 | 580 | 110 | 0.19 |

| 3 | 1.5 | 300 | 4.0 | 800 | 135 | 0.17 |

| 4 | 2.5 | 550 | 2.5 | 550 | 115 | 0.21 |

| Average | 653 | 121 | 0.19 |

Data are illustrative representations based on values reported in early literature for healthy adults. CPAH = PAH Clearance; CInulin = Inulin Clearance.

Table 2: Determination of Tubular Transport Maximum for PAH (TmPAH)

| Subject | PPAH (mg/100 mL) | GFR (mL/min) | Filtered PAH (mg/min) | Total Excreted PAH (mg/min) | Secreted PAH (TmPAH) (mg/min) |

| A | 50 | 120 | 60 | 142 | 82 |

| B | 60 | 115 | 69 | 154 | 85 |

| C | 45 | 130 | 58.5 | 136.5 | 78 |

| Average | 81.7 |

Data are illustrative representations based on values reported in early literature for healthy adults under conditions of PAH transport saturation.

Conclusion

The early research on this compound represents a landmark in medical science. The development of the PAH clearance technique by Homer W. Smith and his team provided a robust and accessible tool that transformed renal physiology from a field of anatomical observation to one of quantitative functional measurement. The principles, protocols, and data established during this era not only defined our understanding of renal blood flow and tubular secretion but also created a paradigm for the physiological assessment of organ function that continues to influence clinical and research practices today.

References

- 1. THE USE OF SODIUM p-AMINOHIPPURATE FOR THE FUNCTIONAL EVALUATION OF THE HUMAN KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE RENAL CLEARANCES OF SUBSTITUTED HIPPURIC ACID DERIVATIVES AND OTHER AROMATIC ACIDS IN DOG AND MAN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE RENAL CLEARANCE OF ENDOGENOUS “CREATININE” IN MAN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. grokipedia.com [grokipedia.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. PAH clearance - Wikipedia [en.wikipedia.org]

- 8. JCI - THE RENAL CLEARANCES OF SUBSTITUTED HIPPURIC ACID DERIVATIVES AND OTHER AROMATIC ACIDS IN DOG AND MAN [jci.org]

- 9. ABNORMAL RENAL TUBULAR BACK-DIFFUSION FOLLOWING ANURIA - PMC [pmc.ncbi.nlm.nih.gov]

p-Aminohippuric Acid as a Biomarker for Kidney Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Aminohippuric acid (PAH), a derivative of hippuric acid, is an exogenous substance widely utilized as a diagnostic agent for the assessment of renal function.[1][2] Not naturally found in the human body, PAH must be administered intravenously to be used in medical testing.[2] Its primary application lies in the measurement of effective renal plasma flow (ERPF), providing valuable insights into kidney health and the impact of various pathological conditions and pharmacological agents.[3][4] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the use of PAH as a biomarker for kidney function.

Core Principles: Renal Handling of this compound

The utility of PAH as a biomarker stems from its unique handling by the kidneys. It is both freely filtered by the glomerulus and actively secreted by the proximal tubules.[5][6] At low plasma concentrations (1-2 mg/100 mL), the kidneys extract approximately 90-92% of PAH from the blood in a single pass.[2][7] This high extraction ratio means that the rate of PAH clearance from the plasma closely approximates the total renal plasma flow.

The formula for calculating effective renal plasma flow (eRPF) using PAH clearance is:

eRPF = (UPAH x V) / PPAH [8][9]

Where:

-

UPAH is the concentration of PAH in the urine.

-

V is the urine flow rate.

-

PPAH is the concentration of PAH in the plasma.

It is termed "effective" renal plasma flow because the extraction is not 100%, leading to a slight underestimation (by about 10%) of the true renal plasma flow.[10]

Signaling Pathway of Renal PAH Transport

The secretion of PAH from the peritubular capillaries into the tubular lumen is a two-step process involving specific transporters on the basolateral and apical membranes of the proximal tubule cells.

-

Basolateral Uptake: PAH is transported from the blood into the tubular epithelial cells against an electrochemical gradient. This process is primarily mediated by the organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8).[5][8][11] This transport is a tertiary active transport process, where OATs exchange PAH for an intracellular dicarboxylate (like α-ketoglutarate). The intracellular dicarboxylate concentration is maintained by a sodium-dicarboxylate cotransporter, which in turn relies on the sodium gradient established by the Na+/K+-ATPase.

-

Apical Efflux: PAH is then transported from the cytoplasm into the tubular lumen. This step is less well-defined but is known to involve multiple transporters, including the multidrug resistance-associated protein 2 (MRP2, ABCC2) and the human inorganic phosphate (B84403) transporter 1 (NPT1, SLC17A1).[10][11][12][13]

.

Caption: Renal tubular secretion of this compound (PAH).

Data Presentation: Quantitative Values in Health and Disease

The clearance of PAH is a sensitive indicator of renal function and can be altered in various physiological and pathological states.

| Parameter | Healthy Adults | Chronic Kidney Disease (CKD) | Hypertensive Nephropathy |

| Effective Renal Plasma Flow (eRPF) | 600 - 700 mL/min/1.73m²[8][14] | Decreases with increasing CKD stage | Often reduced |

| (Decreases with age)[1] | Stage 1-2: Mild to no reduction | - | |

| Stage 3: Moderate reduction | - | ||

| Stage 4: Severe reduction | - | ||

| Stage 5: Very severe reduction | - | ||

| Maximal Tubular Secretory Capacity (TmPAH) | 80 - 90 mg/min[5][8] | Reduced | Reduced |

| PAH Extraction Ratio | ~92%[2][10] | Can be significantly reduced | Can be reduced |

Experimental Protocols

Measurement of PAH Clearance by Constant Infusion Method

This method is the gold standard for determining eRPF and involves maintaining a steady-state plasma concentration of PAH.

a. Subject Preparation:

-

Subjects should be in a fasting state (overnight fast).

-

Ensure adequate hydration by providing water orally before and during the study. A typical protocol involves an oral water load of 10 ml/kg body weight, followed by 5 ml/kg every hour to maintain a steady urine flow.[12]

-

Insert two intravenous catheters, one in each arm: one for the infusion of PAH and the other for blood sampling.

b. Infusion Protocol:

-

Priming (Loading) Dose: Administer a priming dose of 6-10 mg/kg of a 20% PAH solution intravenously to rapidly achieve the target plasma concentration.[5][8]

-

Sustaining Infusion: Immediately follow the priming dose with a continuous intravenous infusion of PAH. The infusion rate should be adjusted to maintain a constant plasma PAH concentration between 1-2 mg/100 mL (10-20 µg/mL) for eRPF measurement.[5][12] A typical infusion rate is 10-24 mg/min.[5]

c. Sample Collection:

-

Allow for an equilibration period of approximately 60 minutes after starting the infusion to ensure a steady state is reached.[12]

-

Collect timed urine samples. The bladder should be emptied at the beginning of the first collection period. Collect all urine produced over a defined period (e.g., 30 minutes). For accurate collection, bladder catheterization may be necessary.[7]

-

Collect blood samples at the midpoint of each urine collection period.

d. Sample Handling and Storage:

-

Measure the volume of each urine collection accurately.

-

Centrifuge blood samples to separate plasma.

-

Store plasma and urine samples at -20°C or lower until analysis.

Experimental Workflow for PAH Clearance Measurement

Caption: Workflow for PAH clearance measurement.

Spectrophotometric Determination of PAH

A common method for quantifying PAH in plasma and urine is a colorimetric assay using p-dimethylaminocinnamaldehyde (DACA).[3][12]

a. Reagents:

-

Trichloroacetic acid (TCA), 15% (w/v)

-

p-dimethylaminocinnamaldehyde (DACA), 1% (w/v) in ethanol (B145695)

-

PAH stock solution (for standard curve)

-

Deionized water

b. Sample Preparation:

-

Urine: Dilute urine samples 1:10 with deionized water.[12]

-

Plasma/Diluted Urine: To 100 µL of plasma or diluted urine in a microcentrifuge tube, add 100 µL of 15% TCA to precipitate proteins.[12]

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 g) for 4 minutes.[12]

c. Colorimetric Reaction:

-

Transfer 50 µL of the clear supernatant to a 96-well microplate.[12]

-

Add 150 µL of 1% ethanolic DACA solution to each well.[12]

-

Allow the color to develop.

d. Measurement:

-

Read the absorbance at 550 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of PAH treated in the same manner as the samples.

-

Calculate the PAH concentration in the unknown samples by interpolating from the standard curve.

Logical Relationships and Interpretation

The relationship between PAH clearance and kidney function is direct: a decrease in PAH clearance generally indicates a decline in renal plasma flow and, consequently, compromised kidney function.

Caption: PAH clearance and kidney function.

Conclusion

This compound remains a valuable tool in nephrology research and drug development for the accurate assessment of renal plasma flow. Its clearance provides a sensitive measure of renal function that can be more informative than glomerular filtration rate alone, particularly in the early stages of kidney disease or when evaluating the hemodynamic effects of therapeutic agents. Adherence to standardized protocols for both the in vivo administration and subsequent ex vivo analysis is crucial for obtaining reliable and reproducible data. This guide provides the foundational knowledge and detailed methodologies to effectively utilize PAH as a robust biomarker in the study of kidney function.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. High-performance liquid chromatographic determination of this compound and iothalamate in human serum and urine: comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical assay of this compound simplified by use of dimethylaminocinnamaldehyde in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Chronic Kidney Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. v1.devtoolsdaily.com [v1.devtoolsdaily.com]

- 9. grokipedia.com [grokipedia.com]

- 10. The concentration-dependent disposition of intravenous p-aminohippurate in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effective renal plasma flow - Wikipedia [en.wikipedia.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 14. taylorandfrancis.com [taylorandfrancis.com]

In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of p-Aminohippuric Acid

This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of p-Aminohippuric acid (PAH), tailored for researchers, scientists, and drug development professionals. It delves into the absorption, distribution, metabolism, and excretion (ADME) profile of PAH, with a focus on its well-established application in renal function assessment.

Introduction

This compound (PAH), a derivative of hippuric acid, is an organic anion that is not endogenously produced in humans.[1] Its primary significance in pharmacology and physiology lies in its use as a diagnostic agent for the measurement of effective renal plasma flow (ERPF).[2][3] This utility stems from its unique handling by the kidneys: it is both freely filtered by the glomerulus and efficiently secreted by the proximal tubules, resulting in almost complete removal from the renal circulation in a single pass.[1][4][5] Understanding the pharmacokinetics and metabolism of PAH is crucial for its proper application in clinical and research settings and provides a model for studying renal anion transport mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid renal clearance and a short half-life. For diagnostic purposes, PAH is administered intravenously to achieve and maintain stable plasma concentrations.[2][6]

Absorption

As PAH is primarily used as an intravenous diagnostic agent, studies on its oral absorption are limited. The standard administration is via a priming intravenous dose followed by a continuous infusion to maintain a steady-state plasma concentration, which is essential for accurate renal clearance measurements.[2][6]

Distribution

The volume of distribution (Vss) of PAH has been reported to be between 16-18 liters in both healthy individuals and patients with renal impairment.[7] This suggests that its distribution is largely confined to the extracellular fluid.

Metabolism

The primary metabolic pathway for this compound in vivo is acetylation, resulting in the formation of N-acetyl-p-aminohippuric acid (acetyl-PAH).[7][8] In healthy individuals, approximately 17% of an administered dose is recovered in the urine as acetyl-PAH within 8 hours.[7] In patients with impaired renal function, this proportion can increase to about 27%, indicating a greater reliance on metabolism when renal excretion is compromised.[7]

Excretion

PAH is rapidly and efficiently eliminated from the body, almost exclusively by the kidneys.[5] This excretion is a two-part process involving:

-

Glomerular Filtration: PAH is freely filtered from the plasma into the Bowman's capsule.[3]

-